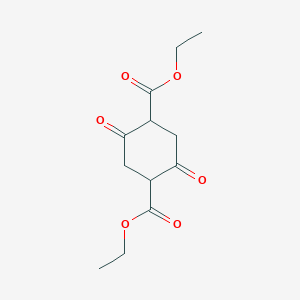

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKWGMNRWCYVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883582 | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787-07-5 | |

| Record name | Diethyl succinylsuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl succinylo succinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl succinylo succinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl succinylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

An In-depth Technical Guide to Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: A Versatile Synthetic Building Block

This compound, also widely known as diethyl succinylsuccinate, is a cyclic β-keto ester of significant importance in synthetic chemistry.[1][2][3] Its molecular architecture, featuring a symmetrical cyclohexane ring functionalized with two ketone and two ethyl ester groups, provides a rich platform for a multitude of chemical transformations.[2][4] This unique structure makes it a highly valuable precursor for constructing complex molecules, ranging from heterocyclic frameworks and novel polymers to active pharmaceutical ingredients (APIs).[2][5] Its utility lies in the strategic placement of reactive sites, which can be selectively manipulated to build intricate molecular architectures.[5] This guide will explore the fundamental chemistry and practical applications of this compound, offering a robust resource for its effective utilization in a research and development setting.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. This compound is a stable, solid compound at room temperature, facilitating its handling and storage.[4]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Diethyl succinosuccinate, Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate | [1][3] |

| CAS Number | 787-07-5 | [1] |

| Molecular Formula | C₁₂H₁₆O₆ | [1][2] |

| Molecular Weight | 256.25 g/mol | [1][2] |

| Appearance | Pale-buff to cream-colored powder | [3] |

| Melting Point | 127-129 °C | |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| XLogP3-AA | 0.3 | [1] |

Spectroscopic data is critical for reaction monitoring and product confirmation. Spectral information for this compound is well-documented and publicly available through databases such as PubChem.[1] Key spectral features include characteristic C=O stretching frequencies in the IR spectrum for both the ketone and ester functionalities, and distinct proton and carbon signals in NMR spectra corresponding to the ethyl ester groups and the cyclohexane ring.

Synthesis: The Claisen Condensation Pathway

The most reliable and widely adopted method for synthesizing this compound is the base-catalyzed intramolecular Claisen condensation of diethyl succinate.[3] This procedure is renowned for its simplicity and consistently good yields, making it suitable for large-scale preparations.[3]

Mechanistic Rationale

The reaction is initiated by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of a diethyl succinate molecule to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second diethyl succinate molecule. Subsequent intramolecular cyclization via another deprotonation/nucleophilic attack sequence, followed by the elimination of an ethoxide ion, forms the six-membered ring. The driving force is the formation of a highly stabilized bis-enolate of the final product. Acidic workup is required to neutralize the base and protonate the enolate, yielding the final diketo diester.

Experimental Workflow: Synthesis Protocol

The following protocol is adapted from the robust and verified procedure published in Organic Syntheses.[3]

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Catalyst Preparation: Prepare a solution of sodium ethoxide by cautiously adding sodium metal (4 g atoms) to absolute ethanol (900 mL) in a three-necked flask equipped with a reflux condenser. The causality here is the in situ formation of a strong, non-nucleophilic base necessary to deprotonate the diethyl succinate without significant saponification. Heat the mixture to reflux for 3-4 hours to ensure all sodium has reacted.[3]

-

Condensation: To the hot sodium ethoxide solution, add diethyl succinate (2 moles) in one portion. An exothermic reaction occurs, and a thick precipitate of the sodium salt of the product forms almost immediately. The mixture is then heated under reflux for 24 hours to drive the reaction to completion.[3]

-

Isolation: After the reflux period, ethanol is removed under reduced pressure. The warm residue is treated with a 2N sulfuric acid solution (~2 L) and stirred vigorously. This step protonates the enolate to form the β-keto ester and neutralizes the excess base. The solid product is then isolated by suction filtration and washed thoroughly with water to remove inorganic salts.[3]

-

Purification: The air-dried crude product is purified by recrystallization. It is dissolved in boiling ethyl acetate, and the hot solution is filtered to remove insoluble impurities. Upon cooling the filtrate, pure, cream-colored crystals of this compound are obtained with a typical yield of 64-68%.[3]

This self-validating protocol ensures high purity, as the desired product crystallizes out upon cooling while more soluble impurities remain in the mother liquor.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its multiple reactive sites. The interplay between the ketone and ester functionalities allows for a diverse range of transformations.

Caption: Core reactivity and synthetic transformations of the title compound.

-

Hydrolysis and Decarboxylation: One of the most common applications is its conversion to 1,4-cyclohexanedione. This is achieved through acidic hydrolysis, which cleaves the ester groups, followed by thermal decarboxylation of the resulting β-keto acid.[3] 1,4-Cyclohexanedione is itself a valuable intermediate for preparing various 1,4-substituted cyclohexanes.[3]

-

Heterocycle Synthesis: The 1,4-dicarbonyl relationship is a classic precursor for forming five- and six-membered heterocycles. Condensation with reagents like hydrazines, hydroxylamine, or diamines provides access to a wide array of heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[2]

-

Reduction: The ketone functionalities can be selectively reduced using agents like sodium borohydride (NaBH₄) to yield the corresponding dihydroxy derivative, Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate.[2] This opens up another branch of derivatives for further functionalization.

-

Enolate Chemistry: The acidic α-protons can be removed by base to form enolates, which can then be alkylated or used in other carbon-carbon bond-forming reactions, allowing for substitution on the cyclohexane ring.

Applications in Drug Development and Materials Science

The structural motifs accessible from this compound are frequently found in biologically active molecules and functional materials.

-

Pharmaceutical Synthesis: It serves as a key starting material in the synthesis of various pharmaceutical agents.[5] Its derivatives have been investigated for potential antimicrobial and anticancer properties.[2] The ability to readily generate both carbocyclic and heterocyclic structures makes it a powerful tool for building molecular libraries for drug screening. For example, the core structure is a building block for certain anti-inflammatory and analgesic drug candidates.[5]

-

Agrochemicals: Similar to pharmaceuticals, the compound is used as an intermediate in the synthesis of novel agrochemicals, where the final products might be herbicides, pesticides, or fungicides.[2][5]

-

Materials Science: It is employed in the synthesis of specialty polymers, where its incorporation into the polymer backbone can enhance properties like thermal stability, flexibility, and durability.[5] It is also a precursor for creating pigments, dyes, and luminescent materials due to the potential for creating extended conjugated systems after further transformations.[2]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

GHS Hazard Classification: The compound is classified as an irritant.[1]

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or chemical goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or a fume hood. For handling large quantities or when generating dust, an N95 respirator is recommended.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than just a chemical intermediate; it is a foundational tool for synthetic innovation. Its straightforward and scalable synthesis, combined with its versatile reactivity, secures its role as a staple in the chemist's toolbox. For professionals in drug discovery and materials science, mastering the chemistry of this compound unlocks access to a vast chemical space of novel and functional molecules.

References

-

PubChem Compound Summary for CID 95310, 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. National Center for Biotechnology Information. [Link]

-

1,4-Cyclohexanedione. Organic Syntheses, Coll. Vol. 4, p.221 (1963); Vol. 32, p.35 (1952). [Link]

Sources

- 1. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | C12H16O6 | CID 95310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 787-07-5 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (6289-46-9) for sale [vulcanchem.com]

- 5. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides an in-depth exploration of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a pivotal intermediate in organic synthesis. Known by several synonyms including diethyl succinylsuccinate and 2,5-dicarbethoxy-1,4-cyclohexanedione, this molecule's unique structure, featuring a cyclohexane ring with two ketone and two ethyl ester functionalities, makes it a versatile building block for a wide array of complex molecules.[1][2] This document will delve into its nomenclature, synthesis pathways, chemical characteristics, and significant applications, particularly within the realms of pharmaceutical and materials science research.

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is This compound .[3] Its chemical structure is characterized by a six-membered carbon ring containing two ketone groups at positions 2 and 5, and two ethyl carboxylate groups at positions 1 and 4.

Key Identifiers:

The presence of multiple reactive centers—the carbonyl groups and the ester functionalities—underpins its chemical versatility and utility in synthetic chemistry.[4]

Synthesis of this compound

The primary and most established method for synthesizing this compound is the base-catalyzed self-condensation of diethyl succinate, a reaction often referred to as a Dieckmann condensation or, more broadly, a Claisen condensation.[1][5] This transformation is a cornerstone of cyclic compound synthesis.

Reaction Mechanism: The Dieckmann Condensation

The synthesis proceeds via an intramolecular Claisen condensation of two molecules of diethyl succinate. The process is initiated by a strong base, typically sodium ethoxide or metallic sodium, which deprotonates the α-carbon of one diethyl succinate molecule to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second diethyl succinate molecule. Subsequent intramolecular cyclization and elimination of an ethoxide ion lead to the formation of the β-keto ester, which upon acidification yields the target compound.

Diagram of the Synthesis Pathway

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Sodium-Mediated Condensation

This protocol is adapted from established literature procedures for the synthesis of this compound.[5][6]

Materials:

-

Diethyl succinate

-

Granulated sodium

-

Absolute ethanol

-

Dilute hydrochloric acid

-

Ethyl acetate (for recrystallization)

Procedure:

-

To 38 g of diethyl succinate, add a few drops of absolute ethanol.

-

Carefully add 10 g of granulated sodium to the mixture.

-

Allow the reaction mixture to stand for several days (approximately 10 days), during which a solid mass will form.[6]

-

After the reaction period, break up the solid mass.

-

Neutralize the mixture by cautiously adding dilute hydrochloric acid until it is faintly acidic.

-

Collect the insoluble solid product by filtration.

-

Purify the crude product by recrystallization from ethanol or ethyl acetate to yield pale-buff to cream-colored crystals.[5][6]

Expected Yield: 64-68%[5] Melting Point: 126-129 °C[2][7]

Chemical Properties and Reactivity

This compound is a chemically versatile molecule due to its multiple functional groups.

-

Keto-Enol Tautomerism: The β-dicarbonyl system allows for keto-enol tautomerism, which influences its reactivity. The enol form can be readily deprotonated to form a stable enolate.

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.

-

Reduction: The ketone functionalities can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Oxidation: The cyclohexane ring can be oxidized under strong oxidizing conditions.[1]

-

Nucleophilic Addition: The carbonyl carbons of the ketone groups are susceptible to nucleophilic attack.

-

Condensation Reactions: The active methylene groups adjacent to the carbonyls can participate in further condensation reactions. For example, it reacts with benzylamine to form diethyl 2,5-bis(benzylamino)-3,6-dihydroterephthalate.[7]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.[1]

Pharmaceutical and Agrochemical Synthesis

Derivatives of this compound are actively studied for their potential biological activities, including antimicrobial and anticancer properties.[1] It serves as a scaffold for the construction of more complex molecular architectures necessary for the development of novel therapeutic agents.[8]

Polymer Chemistry

This compound and its derivatives are utilized in the production of specialty polymers.[8] Its rigid cyclic structure can be incorporated into polymer backbones to enhance properties such as thermal stability and mechanical strength.

Synthesis of Heterocyclic Compounds

The molecule is a valuable precursor for the synthesis of various heterocyclic frameworks.[1] The dicarbonyl functionality allows for condensation reactions with dinucleophiles to construct fused ring systems.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₆ | [2] |

| Molecular Weight | 256.25 g/mol | [3] |

| Melting Point | 127-129 °C | [2][7] |

| Boiling Point | 375.7 °C at 760 mmHg | [2] |

| Density | 1.233 g/cm³ | [2] |

| Appearance | White to pale-yellow powder/crystals | [5] |

Spectroscopic Characterization:

-

Mass Spectrometry (GC-MS): The mass spectrum typically shows characteristic fragmentation patterns that can be used for its identification.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.

Diagram of a General Experimental Workflow

Caption: A generalized workflow for the synthesis and characterization of the title compound.

Conclusion

This compound is a fundamentally important and highly versatile intermediate in organic synthesis. Its straightforward preparation via the Dieckmann condensation of diethyl succinate, coupled with the reactivity of its multiple functional groups, makes it an invaluable tool for chemists in both academic and industrial research. Its role as a precursor to pharmaceuticals, polymers, and complex heterocyclic systems underscores its continued significance in the advancement of chemical science.

References

-

PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]

-

Chemsrc. (n.d.). Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for dimethyl succinylo succinate (DMSS).

-

PubChem. (n.d.). diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the.... Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of diethyl succinate.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of diethyl succinate.

-

Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]

Sources

- 1. This compound | 787-07-5 | Benchchem [benchchem.com]

- 2. diethyl 1,4-cyclohexanedione-2,5-dicarboxylate | 787-07-5 [chemnet.com]

- 3. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | C12H16O6 | CID 95310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (6289-46-9) for sale [vulcanchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. ジエチル 1,4-シクロヘキサンジオン-2,5-ジカルボキシラート | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Keto-enol Tautomerism in Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. This phenomenon is a fundamental concept in organic chemistry with significant implications for the reactivity, stability, and spectroscopic properties of β-dicarbonyl compounds.[1][2] This guide will delve into the synthesis of the target compound, the intricate balance of its tautomeric equilibrium, and the spectroscopic techniques employed for its characterization. Furthermore, we will explore the factors influencing this equilibrium and the potential applications of this molecule and its derivatives in the realm of drug development and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this pivotal chemical principle.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[3][4] This interconversion involves the migration of a proton and the rearrangement of pi bonds.[4] While for most simple carbonyl compounds the keto form is overwhelmingly favored at equilibrium, the presence of certain structural features can significantly stabilize the enol form.[5][6]

Key factors that influence the position of the keto-enol equilibrium include:

-

Conjugation: Extended π-systems in the enol form lead to increased stability.[1]

-

Intramolecular Hydrogen Bonding: The formation of a stable intramolecular hydrogen bond in the enol tautomer can significantly shift the equilibrium towards the enol form.[1][5][7]

-

Aromaticity: If the enol form is part of an aromatic system, it will be highly favored.[1]

-

Solvent Effects: The polarity of the solvent can influence the equilibrium. Generally, more polar solvents tend to favor the more polar tautomer.[8]

-

Temperature: Changes in temperature can shift the equilibrium position.[9]

-

Substituent Effects: Electron-withdrawing or donating groups can alter the stability of the tautomers.[9]

This compound, also known as diethyl succinylsuccinate, is a prime example of a β-ketoester where the enol form is significantly populated due to the stabilizing effects of conjugation and potential intramolecular hydrogen bonding.[10][11]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[12][13][14]

Dieckmann Condensation Protocol

This protocol describes the base-catalyzed intramolecular cyclization of diethyl succinate.

Materials:

-

Diethyl succinate

-

Sodium metal or Sodium ethoxide

-

Absolute ethanol (as solvent)

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Step-by-Step Methodology:

-

Reaction Setup: A solution of diethyl succinate in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Base Addition: Small pieces of granulated sodium are carefully added to the solution.[15] Alternatively, a solution of sodium ethoxide in ethanol can be used. The base deprotonates the α-carbon of the ester, forming an enolate.[12][13]

-

Intramolecular Cyclization: The generated enolate then undergoes a nucleophilic attack on the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic β-keto ester.[12][13][14]

-

Reaction Monitoring: The reaction is typically allowed to proceed for several hours, and its progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled, and the excess sodium is quenched. The reaction mixture is then acidified with dilute hydrochloric acid.[15]

-

Extraction and Purification: The product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield this compound as a crystalline solid.[15]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Investigation of Tautomerism

The keto-enol equilibrium of this compound can be effectively studied using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers because the interconversion is slow on the NMR timescale.[2][8][16]

-

Keto Form: The spectrum of the keto tautomer will show a characteristic signal for the α-protons (CH) adjacent to the carbonyl groups.

-

Enol Form: The enol tautomer will exhibit a distinct signal for the vinylic proton (=CH) and a broad signal for the enolic hydroxyl proton (-OH), which is often shifted downfield due to intramolecular hydrogen bonding.[2]

By integrating the signals corresponding to the keto and enol forms, the equilibrium constant (Keq = [enol]/[keto]) can be determined.[16]

Table 1: Representative ¹H NMR Chemical Shifts for Keto and Enol Tautomers

| Tautomer | Functional Group | Approximate Chemical Shift (δ, ppm) |

| Keto | α-CH | 3.0 - 4.0 |

| Enol | Vinylic =CH | 5.0 - 6.0 |

| Enol | Enolic -OH | 10.0 - 15.0 (broad) |

Infrared (IR) Spectroscopy

IR spectroscopy provides qualitative information about the presence of both tautomers.[17][18]

-

Keto Form: A strong absorption band corresponding to the C=O stretching vibration of the ketone is observed, typically in the range of 1700-1725 cm⁻¹.[4]

-

Enol Form: The enol tautomer shows a C=C stretching vibration around 1640-1660 cm⁻¹ and a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, which can be further broadened by intramolecular hydrogen bonding.[4][17]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium, as the two tautomers have different absorption maxima.[4][19]

-

Keto Form: The keto form typically exhibits a weak n → π* transition at a longer wavelength.[20]

-

Enol Form: The enol form, with its conjugated system, shows a strong π → π* transition at a shorter wavelength.[20][21]

By measuring the absorbance at the respective λmax values, the relative concentrations of the tautomers can be estimated.[22]

Caption: Spectroscopic techniques for characterizing keto-enol tautomerism.

Factors Influencing the Keto-Enol Equilibrium

As a β-dicarbonyl compound, the keto-enol equilibrium of this compound is significantly influenced by several factors.

-

Solvent Polarity: In non-polar solvents, the enol form is generally favored due to the stability gained from intramolecular hydrogen bonding. In polar, protic solvents, this intramolecular hydrogen bond can be disrupted by intermolecular hydrogen bonding with the solvent, potentially shifting the equilibrium towards the keto form.

-

Temperature: The effect of temperature on the equilibrium is governed by the enthalpy change (ΔH) of the tautomerization. By studying the equilibrium constant at different temperatures, thermodynamic parameters such as ΔH and ΔS can be determined using the van't Hoff equation.[23]

-

Concentration: The concentration of the compound can also affect the equilibrium, with dilution sometimes favoring the enol form.[9]

-

pH: The tautomerization process can be catalyzed by both acids and bases.[6][9] In acidic conditions, protonation of the carbonyl oxygen facilitates enol formation.[6] Under basic conditions, deprotonation of the α-carbon leads to an enolate intermediate, which can then be protonated to form the enol.[6]

Applications in Drug Development and Materials Science

The unique chemical properties of this compound and its derivatives make them valuable in several scientific fields.

-

Pharmaceutical Synthesis: This compound serves as a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules.[10][24] Derivatives have been investigated for potential biological activities, including antimicrobial and anticancer properties.[10] The ability to control the keto-enol equilibrium can be crucial in designing molecules with specific biological targets, as the different tautomers may exhibit distinct pharmacological profiles.

-

Polymer Chemistry: It is used in the production of specialty polymers, where it can enhance properties like flexibility and durability.[25]

-

Agrochemicals: The core structure is utilized in the synthesis of certain agrochemicals.[10]

Conclusion

The keto-enol tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of its synthesis, the dynamics of its tautomeric equilibrium, and the spectroscopic methods for its characterization is essential for leveraging its potential in drug discovery, materials science, and organic synthesis. The principles outlined in this guide provide a solid foundation for researchers and scientists working with this and related β-dicarbonyl systems.

References

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

-

askIITians. (2014, November 16). Explain in detail about the factors affecting keto enol tautomerism. Retrieved from [Link]

-

e-PG Pathshala. IR Spectroscopy. Retrieved from [Link]

-

Proprep. How do keto-enol tautomerism reactions occur, and what factors influence the equilibrium between the.... Retrieved from [Link]

-

Fiveable. Keto-enol tautomerism | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

The Royal Society. Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters | Proceedings A. Retrieved from [Link]

-

Slideshare. Ir spectroscopy ii | PPTX. Retrieved from [Link]

-

DIAL@UCLouvain. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Retrieved from [Link]

-

ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

PrepChem.com. Preparation of this compound. Retrieved from [Link]

-

ResearchGate. UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... Retrieved from [Link]

-

YouTube. (2012, October 23). Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

RSC Publishing. The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Retrieved from [Link]

-

PubMed. (2010, February). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Retrieved from [Link]

-

Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

Wikipedia. Dieckmann condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

-

OpenStax. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

PubChem. Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate | C12H16O6. Retrieved from [Link]

-

PubChem. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. Retrieved from [Link]

-

YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

-

YouTube. (2022, February 21). Keto Enol Tautomerism And How To Determine Which Molecule Has An Enol Form? A Super Easy Way!. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis and properties of the stereoisomeric diethyl 2-aminocyclohexane-1,4-dicarboxylates. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. proprep.com [proprep.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. quora.com [quora.com]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 10. This compound | 787-07-5 | Benchchem [benchchem.com]

- 11. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | C12H16O6 | CID 95310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. prepchem.com [prepchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. narsammaacsc.org [narsammaacsc.org]

- 18. Ir spectroscopy ii | PPTX [slideshare.net]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. dial.uclouvain.be [dial.uclouvain.be]

- 23. youtube.com [youtube.com]

- 24. This compound [myskinrecipes.com]

- 25. chemimpex.com [chemimpex.com]

The Dieckmann Condensation: A Technical Guide to the Formation of Diethyl Succinylosuccinate

Abstract

This technical guide provides an in-depth exploration of the mechanism and synthesis of diethyl succinylosuccinate, a valuable precursor in the synthesis of various dyes, pigments, and pharmaceutical intermediates. The formation of this cyclic β-keto ester from diethyl succinate is a classic example of the Dieckmann condensation, an intramolecular variant of the Claisen condensation. This document will elucidate the reaction mechanism, provide a detailed experimental protocol, and discuss key reaction parameters and optimization strategies. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development who seek a comprehensive understanding of this important chemical transformation.

Introduction: The Significance of Diethyl Succinylosuccinate

Diethyl succinylosuccinate, systematically named diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, is a cyclic organic compound featuring a six-membered ring with two ketone and two ethyl ester functional groups.[1] This unique structure makes it a versatile intermediate in organic synthesis.[1] Its primary utility lies in its role as a precursor to various dyes and pigments.[2] The formation of diethyl succinylosuccinate is achieved through the base-induced self-condensation of diethyl succinate, a reaction known as the Dieckmann condensation or Dieckmann cyclization.[3][4] This intramolecular reaction is a powerful tool for the formation of five- and six-membered rings, which are prevalent structural motifs in many natural products and biologically active molecules.[3][5]

The Reaction Mechanism: An Intramolecular Claisen Condensation

The formation of diethyl succinylosuccinate from diethyl succinate is a classic example of a Dieckmann condensation, which is mechanistically analogous to the intermolecular Claisen condensation.[3] The reaction proceeds through a series of reversible steps, with the final deprotonation of the product driving the reaction to completion. A strong base, such as sodium ethoxide, is required to initiate the reaction.

The key steps of the mechanism are as follows:

-

Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from one of the ester moieties of diethyl succinate. This results in the formation of a resonance-stabilized enolate ion. The choice of sodium ethoxide is crucial; using the same alkoxide as the ester prevents transesterification side reactions.

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This intramolecular cyclization forms a five-membered ring intermediate.

-

Formation of a Tetrahedral Intermediate: The nucleophilic attack results in the formation of a cyclic tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group. This step yields the cyclic β-keto ester, diethyl succinylosuccinate.

-

Deprotonation of the β-Keto Ester: The newly formed diethyl succinylosuccinate has a highly acidic proton located between the two carbonyl groups. The ethoxide ion generated in the previous step readily abstracts this proton, forming a resonance-stabilized enolate of the product. This final deprotonation step is thermodynamically favorable and drives the entire reaction sequence to completion.

-

Acidic Workup: In the final step, an aqueous acid (such as hydrochloric or sulfuric acid) is added to neutralize the reaction mixture and protonate the enolate, yielding the final diethyl succinylosuccinate product.[4][6]

Below is a diagram illustrating the step-by-step mechanism for the formation of diethyl succinylosuccinate.

Caption: The Dieckmann condensation mechanism for diethyl succinylosuccinate formation.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of diethyl succinylosuccinate. It is based on established methods for the Dieckmann condensation of diethyl succinate.[6][7]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Diethyl Succinate | 174.20 | 38 g | 0.218 | Ensure it is dry and pure. |

| Sodium | 22.99 | 10 g | 0.435 | Use granulated sodium. Handle with care. |

| Absolute Ethanol | 46.07 | A few drops | - | To initiate the reaction. |

| Dilute Hydrochloric Acid | - | As needed | - | For acidification during workup. |

| Ethanol | - | For recrystallization | - | - |

Reaction Setup and Procedure

A schematic of a typical reaction setup is provided below.

Caption: A simple setup for the Dieckmann condensation of diethyl succinate.

Step-by-Step Methodology:

-

Reaction Initiation: In a round-bottom flask equipped with a condenser and a drying tube to protect from atmospheric moisture, add 38 g of diethyl succinate. To this, add a few drops of absolute ethanol.

-

Addition of Sodium: Carefully add 10 g of granulated sodium to the diethyl succinate. The reaction is typically left to proceed at room temperature.

-

Reaction Time: The reaction mixture is set aside for an extended period, for example, ten days, to allow for the slow reaction to go to completion.[6] The mixture will solidify as the sodium salt of the product is formed.

-

Workup - Neutralization: After the reaction is complete, the solid mass is carefully broken up. The mixture is then made faintly acidic by the slow addition of dilute hydrochloric acid. This step protonates the enolate to form the final product and dissolves any unreacted sodium.

-

Isolation of the Product: The insoluble diethyl succinylosuccinate is collected by filtration.

-

Purification: The crude product is then recrystallized from ethanol to yield the purified this compound. The expected melting point of the purified product is 126°C.[6]

A more modern approach often involves using a pre-prepared solution of sodium ethoxide in ethanol or another suitable solvent, which can provide better control over the reaction. The yield for this self-condensation of diethyl succinate is typically in the range of 64-68%.[7]

Key Reaction Parameters and Optimization

Several factors can influence the outcome of the Dieckmann condensation of diethyl succinate. For researchers aiming to optimize the synthesis of diethyl succinylosuccinate, the following parameters should be considered:

-

Choice of Base: While sodium metal can be used, sodium ethoxide is a more common and often more manageable base for this reaction. It is critical that the alkoxide base matches the alcohol portion of the ester to prevent transesterification.

-

Solvent: The reaction can be run neat or in a non-polar, aprotic solvent such as toluene or benzene. The choice of solvent can affect the reaction rate and the solubility of the intermediate sodium salt.

-

Temperature: The Dieckmann condensation of diethyl succinate is often carried out at room temperature over a prolonged period. However, for analogous reactions, such as the synthesis of dimethyl succinylsuccinate, heating to temperatures around 140-145°C has been reported to drive the reaction to completion more rapidly.[8]

-

Alternative Catalysts: While traditional strong bases are effective, research into alternative catalysts has been explored. For the synthesis of the dimethyl analog, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as a catalyst, reportedly leading to high yields.[9]

Conclusion

The formation of diethyl succinylosuccinate via the Dieckmann condensation of diethyl succinate is a robust and historically significant reaction in organic chemistry. A thorough understanding of its mechanism, which is a classic intramolecular Claisen condensation, is essential for its successful application. The experimental protocol, while straightforward, requires careful control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate base. For researchers and drug development professionals, the ability to efficiently synthesize and potentially modify diethyl succinylosuccinate opens avenues for the creation of novel molecules with diverse applications.

References

-

PrepChem. (n.d.). Preparation of this compound. Retrieved from [Link]

- CN112094189A. (2020). Synthesis method of dimethyl succinylsuccinate. Google Patents.

-

Patsnap. (n.d.). Preparation method of dimethyl succinyl succinate. Eureka. Retrieved from [Link]

- CN102584593A. (2012). Preparation method for dimethyl succinylo succinate (DMSS). Google Patents.

-

Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Retrieved from [Link]

-

PubMed Central. (n.d.). Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging. Retrieved from [Link]

-

ResearchGate. (n.d.). Diethyl succinate synthesis by reactive distillation. Retrieved from [Link]

-

Filo. (2024). When a Dieckmann condensation is attempted with diethyl succinate, the pr... Retrieved from [Link]

-

ResearchGate. (n.d.). Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the.... Retrieved from [Link]

-

J&K Scientific LLC. (2025). Dieckmann Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl succinate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (i) diethyl (RS)-formylsuccinate. Retrieved from [Link]

-

Homework.Study.com. (n.d.). The reaction of diethyl heptanedioate with sodium ethoxide would give as the product: (mechanism). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Retrieved from [Link]

-

OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Dieckmann Condensation. Retrieved from [Link]

-

Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry Class Notes. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. When a Dieckmann condensation is attempted with diethyl succinate, the pr.. [askfilo.com]

- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 4. jk-sci.com [jk-sci.com]

- 5. fiveable.me [fiveable.me]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]

- 9. Preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Spectroscopic Data of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS No. 787-07-5). As a key building block in organic synthesis, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development. This document moves beyond a simple recitation of data, offering in-depth interpretation grounded in the principles of chemical structure and reactivity, with a particular focus on the compound's prominent keto-enol tautomerism.

Molecular Structure and Tautomerism: The Foundation of Spectroscopic Interpretation

This compound, with the molecular formula C₁₂H₁₆O₆ and a molecular weight of 256.25 g/mol , is a cyclic β-keto ester.[1] Its structure is characterized by a cyclohexane ring bearing two ketone functionalities at the 2 and 5 positions and two ethyl ester groups at the 1 and 4 positions.

A critical aspect of this molecule's chemistry, which profoundly influences its spectroscopic signature, is its existence as a mixture of tautomers: the diketo form and the enol form. The acidic nature of the α-hydrogens, situated between the two carbonyl groups, facilitates the formation of the enol tautomer. This equilibrium is dynamic and sensitive to environmental factors such as solvent polarity and temperature. The enol form is stabilized by the formation of a conjugated π-system and intramolecular hydrogen bonding.[2][3]

Understanding this equilibrium is not merely an academic exercise; it is fundamental to interpreting the compound's spectroscopic data, as the observed spectra are a weighted average of the signals from all tautomers present.

Caption: Keto-enol tautomerism in this compound.

Synthesis and Experimental Context: The "Why" Behind the "How"

The most common and established method for the synthesis of this compound is the Dieckmann condensation of diethyl succinate.[4] This intramolecular cyclization is typically mediated by a strong base, such as sodium ethoxide.

Experimental Protocol: Dieckmann Condensation

-

Reaction Setup: Dry ethanol is treated with sodium metal to generate sodium ethoxide in situ. Anhydrous conditions are crucial to prevent hydrolysis of the ester and deactivation of the base.

-

Addition of Diethyl Succinate: Diethyl succinate is added dropwise to the sodium ethoxide solution at a controlled temperature. The choice of temperature is a balance between reaction rate and minimizing side reactions.

-

Cyclization: The reaction mixture is heated under reflux to drive the intramolecular condensation to completion.

-

Workup: The reaction is quenched by the addition of acid, followed by extraction and purification, typically by recrystallization, to yield the desired product.

The causality behind these experimental choices lies in the mechanism of the Dieckmann condensation. The strong base is required to deprotonate the α-carbon of one diethyl succinate molecule, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule (in an intermolecular step) or, in this case, the other ester group within the same molecule (intramolecularly), leading to the formation of the six-membered ring. The final product is obtained after acidification and tautomerization.

Caption: A typical workflow for the spectroscopic analysis of a synthesized compound.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound and provide an in-depth interpretation of the key features.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is particularly informative due to the keto-enol tautomerism. The presence of both forms in solution will result in distinct sets of signals. Based on data for the analogous dimethyl ester, the following signals can be anticipated for the diethyl ester in a solvent like CDCl₃:[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Tautomer |

| ~12.1 | Singlet (broad) | 1H | Enolic -OH | Enol |

| ~4.2 | Quartet | 4H | -OCH₂CH₃ | Keto & Enol |

| ~3.4 | Singlet | 2H | -CH- (ring) | Keto |

| ~2.9 | Multiplet | 4H | -CH₂- (ring) | Keto |

| ~1.3 | Triplet | 6H | -OCH₂CH₃ | Keto & Enol |

Interpretation:

-

Enolic Proton: The most downfield signal, typically around 12 ppm, is characteristic of the enolic hydroxyl proton, which is deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group. The presence of this signal is a definitive indicator of the enol tautomer.

-

Ester Protons: The quartet at approximately 4.2 ppm and the triplet at around 1.3 ppm are characteristic of the ethyl ester groups. These signals will be present for both tautomers.

-

Ring Protons (Keto Form): The diketo form is expected to show signals for the methine protons (-CH-) and the methylene protons (-CH₂-) of the cyclohexane ring. Due to the symmetry of the molecule, these may appear as relatively simple multiplets.

-

Ring Protons (Enol Form): In the enol form, the symmetry is broken, leading to a more complex set of signals for the ring protons. The vinylic proton of the enol is often obscured or broadened.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will also reflect the presence of both tautomers.

| Chemical Shift (δ, ppm) | Assignment | Tautomer |

| > 200 | C=O (ketone) | Keto |

| ~170-175 | C=O (ester) | Keto & Enol |

| ~170 | =C-O (enol) | Enol |

| ~100 | =C-H (enol) | Enol |

| ~60 | -OCH₂CH₃ | Keto & Enol |

| ~40-50 | -CH- (ring) | Keto |

| ~30-40 | -CH₂- (ring) | Keto |

| ~14 | -OCH₂CH₃ | Keto & Enol |

Interpretation:

-

Carbonyl Carbons: The key differentiating signals are in the carbonyl region. The diketo form will exhibit a ketone signal at a lower field (δ > 200 ppm) and an ester carbonyl signal (δ ~170-175 ppm). The enol form will have two distinct signals in the carbonyl region corresponding to the ester carbonyl and the enolic carbon attached to the hydroxyl group.

-

Olefinic Carbons: The presence of the enol tautomer is confirmed by the appearance of signals in the olefinic region (δ ~100-170 ppm).

-

Aliphatic Carbons: The remaining signals in the aliphatic region correspond to the ethyl ester carbons and the sp³-hybridized carbons of the cyclohexane ring in the keto form.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. The keto-enol equilibrium will be evident in the carbonyl stretching region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-2500 (broad) | O-H stretch | Enolic -OH |

| ~1735 | C=O stretch | Ester |

| ~1715 | C=O stretch | Ketone |

| ~1650 | C=C stretch | Enol |

| ~1610 | C=O stretch (H-bonded) | Enol |

Interpretation:

-

O-H Stretch: A broad absorption in the region of 3400-2500 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group of the enol tautomer.

-

C=O Stretches: The carbonyl region will be complex. A sharp, strong peak around 1735 cm⁻¹ is characteristic of the ester carbonyl group. The ketone carbonyl of the diketo form will appear around 1715 cm⁻¹. In the enol form, the carbonyl group involved in hydrogen bonding will be shifted to a lower wavenumber, typically around 1610 cm⁻¹.

-

C=C Stretch: The carbon-carbon double bond of the enol form will give rise to an absorption band around 1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 256.

Key Fragmentation Pathways:

The fragmentation of this molecule is expected to be driven by the presence of the carbonyl and ester functional groups. Common fragmentation pathways for β-keto esters include α-cleavage and McLafferty rearrangements.

| m/z | Proposed Fragment |

| 256 | [M]⁺ |

| 211 | [M - OCH₂CH₃]⁺ |

| 183 | [M - COOCH₂CH₃]⁺ |

| 142 | [M - 2 x COOCH₂CH₃ + 2H]⁺ (from a retro-Diels-Alder type reaction) |

| 137 | [Fragment from cleavage of the ring] |

digraph "Mass_Fragmentation" { graph [label="Proposed Mass Fragmentation of this compound", labelloc=t, fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];M [label="[M]+ (m/z 256)"]; F1 [label="[M - OEt]+ (m/z 211)"]; F2 [label="[M - COOEt]+ (m/z 183)"]; F3 [label="[C6H6O2]+ (m/z 110)"]; F4 [label="Further Fragmentation"];

M -> F1 [label="- OEt"]; M -> F2 [label="- COOEt"]; M -> F3 [label="Ring Cleavage"]; F1 -> F4; F2 -> F4; F3 -> F4; }

Caption: Simplified proposed fragmentation pathways in the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of the importance of understanding fundamental chemical principles, such as tautomerism, in the interpretation of analytical data. The ¹H NMR, ¹³C NMR, IR, and mass spectra collectively provide a detailed picture of the molecular structure and the dynamic equilibrium between the diketo and enol forms. This in-depth knowledge is indispensable for scientists utilizing this versatile compound in their synthetic endeavors, ensuring the desired reactivity and outcome of their chemical transformations.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 13089, 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester" PubChem, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 54679331, Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate" PubChem, [Link].

-

PrepChem. "Preparation of this compound" PrepChem.com, [Link].

-

Chemsrc. "CAS#:6289-46-9 | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate" Chemsrc.com, [Link].

-

PubMed Central (PMC). "Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging" National Institutes of Health, [Link].

-

Chemical Journal of Chinese Universities. "Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates" Chem. J. Chinese Universities, [Link].

-

MDPI. "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies" MDPI, [Link].

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

-

ChemComplete. "Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns" YouTube, [Link].

-

PubMed Central (PMC). "Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate" National Institutes of Health, [Link].

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra" Chemistry LibreTexts, [Link].

-

Chemistry LibreTexts. "Fragmentation Patterns in Mass Spectra" Chemistry LibreTexts, [Link].

-

Scribd. "13-C NMR Chemical Shift Table" Scribd, [Link].

Sources

- 1. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | C12H16O6 | CID 95310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. isotope.com [isotope.com]

- 4. prepchem.com [prepchem.com]

- 5. 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester(6289-46-9) 1H NMR spectrum [chemicalbook.com]

Navigating the Vibrational Landscape: An In-depth Technical Guide to the FT-IR Spectrum of Diethyl 1,4-Cyclohexanedione-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of diethyl 1,4-cyclohexanedione-2,5-dicarboxylate. As a molecule of significant interest in organic synthesis and as a precursor to various functionalized cyclic systems, a thorough understanding of its spectral characteristics is paramount for identification, purity assessment, and reaction monitoring. This document delves into the theoretical principles governing its vibrational modes, offers a detailed interpretation of its experimental spectrum, and provides a standardized protocol for acquiring high-quality FT-IR data. Particular emphasis is placed on the nuanced spectral features arising from its dual functional groups—ketone and ester—and the potential for keto-enol tautomerism, which significantly influences the vibrational landscape of this β-keto ester derivative.

Introduction: The Molecular Architecture and Spectroscopic Significance

Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, also known as diethyl succinosuccinate, is a versatile organic compound characterized by a cyclohexane ring bearing two ketone and two ethyl ester functionalities.[1][2][3] Its molecular structure, a substituted β-keto ester, makes it a valuable intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals and polymers.[2] The presence of multiple polar functional groups dictates its chemical reactivity and also gives rise to a rich and informative infrared spectrum.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly sensitive technique for the structural elucidation of molecules.[4] By probing the vibrational transitions of chemical bonds, an FT-IR spectrum provides a unique molecular fingerprint. For diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, the FT-IR spectrum is dominated by the characteristic absorptions of its carbonyl (C=O) and carbon-oxygen (C-O) bonds within the ketone and ester groups, as well as the vibrations of its aliphatic cyclohexane framework. A critical aspect of interpreting the spectrum of this molecule is the consideration of keto-enol tautomerism, a common phenomenon in β-dicarbonyl compounds, which can lead to the appearance of distinct vibrational bands corresponding to both tautomeric forms.[5][6][7]

Theoretical Vibrational Mode Analysis

The FT-IR spectrum of diethyl 1,4-cyclohexanedione-2,5-dicarboxylate can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

Carbonyl (C=O) Stretching Vibrations: A Tale of Two Carbonyls

The most prominent features in the spectrum are expected in the carbonyl stretching region, typically between 1600 and 1800 cm⁻¹. Due to the presence of both ketone and ester functional groups, a complex absorption pattern is anticipated.

-

Ketone C=O Stretch: For a saturated cyclic ketone, the C=O stretching vibration generally appears around 1715 cm⁻¹.[5][8]

-

Ester C=O Stretch: Saturated esters typically exhibit a strong C=O stretching absorption at a slightly higher frequency, in the range of 1735-1750 cm⁻¹.[9]

In the case of diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, the proximity of the electron-withdrawing ester group to the ketone may induce a slight shift in the ketone's C=O stretching frequency. It is plausible to observe a doublet or a broadened peak in the 1715-1740 cm⁻¹ range, representing the distinct yet close vibrational frequencies of the ketonic and ester carbonyls.[9]

The Influence of Keto-Enol Tautomerism

As a β-keto ester, diethyl 1,4-cyclohexanedione-2,5-dicarboxylate can exist in equilibrium with its enol tautomer.[5][6][7] This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form introduces new vibrational modes that can be observed in the FT-IR spectrum.

Caption: Keto-enol tautomerism in diethyl 1,4-cyclohexanedione-2,5-dicarboxylate.

-

Enolic O-H Stretch: The enol tautomer will exhibit a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

-

Conjugated C=C Stretch: The formation of a C=C double bond in the enol form will give rise to a stretching vibration around 1650 cm⁻¹.[5]

-

Conjugated C=O Stretch: The carbonyl group in the enol tautomer is conjugated with the C=C double bond, which lowers its stretching frequency to approximately 1650 cm⁻¹.[5] This peak may overlap with the C=C stretching band.

The presence and intensity of these enol-specific bands provide valuable information about the equilibrium position of the tautomerism under the experimental conditions.

C-O Stretching and C-H Vibrations

Beyond the carbonyl region, other important vibrational modes contribute to the overall spectrum:

-

Ester C-O Stretches: Esters display two characteristic C-O stretching vibrations. The asymmetric C-O-C stretch is typically found in the 1150-1300 cm⁻¹ range, while the symmetric stretch appears between 1000 and 1100 cm⁻¹.[9][10]

-

Aliphatic C-H Stretches: The C-H stretching vibrations of the cyclohexane ring and the ethyl groups are expected in the 2850-3000 cm⁻¹ region.[8]

-

CH₂ Bending Vibrations: The scissoring vibrations of the methylene (CH₂) groups in the cyclohexane ring are anticipated around 1450 cm⁻¹.[8]

Experimental FT-IR Spectrum: Data and Interpretation

An experimental Attenuated Total Reflectance (ATR)-FT-IR spectrum of diethyl 1,4-cyclohexanedione-2,5-dicarboxylate reveals several key absorption bands. The following table summarizes the expected and observed peak assignments.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 2980 - 2850 | C-H Stretch | Aliphatic (Cyclohexane & Ethyl) | Medium to Strong |

| ~1735 | C=O Stretch | Ester | Strong |

| ~1715 | C=O Stretch | Ketone | Strong |

| 1470 - 1440 | CH₂ Bend (Scissoring) | Cyclohexane | Medium |

| 1300 - 1150 | C-O-C Asymmetric Stretch | Ester | Strong |

| 1100 - 1000 | C-O-C Symmetric Stretch | Ester | Strong |

Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state of the compound. The potential for overlapping peaks, particularly in the carbonyl region, should be considered. The absence of a significant broad absorption in the 3200-3600 cm⁻¹ region in many solid-state spectra suggests that the keto form is predominant under these conditions.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, the following protocol using an ATR-FT-IR spectrometer is recommended. ATR is a convenient technique for solid powder samples, requiring minimal sample preparation.[4]

Sources

- 1. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | C12H16O6 | CID 95310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate 787-07-5 [sigmaaldrich.com]

- 3. diethyl 1,4-cyclohexanedione-2,5-dicarboxylate | 787-07-5 [chemnet.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. researchgate.net [researchgate.net]

Solubility profile of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

An In-depth Technical Guide to the Solubility Profile of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound (CAS No: 787-07-5), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its physicochemical properties and behavior in various solvent systems. We will explore the molecular characteristics governing its solubility, present qualitative solubility data, and provide a detailed, self-validating experimental protocol for quantitative solubility determination. This guide aims to bridge the gap between theoretical knowledge and practical application, ensuring scientific integrity and enabling reproducible results in a laboratory setting.

Introduction: The Synthetic Versatility and Importance of Solubility

This compound, also known as diethyl succinylsuccinate, is a cyclic diketone ester with a symmetrical molecular architecture.[1] Its structure, featuring a central cyclohexane ring with two ketone groups and two ethyl ester functionalities, makes it a valuable precursor in the synthesis of a wide array of organic compounds, including heterocyclic frameworks, luminescent materials, and intermediates for pharmaceuticals and agrochemicals.[1][2]

The successful application of this compound in any synthetic or formulation workflow is fundamentally dependent on its solubility. Understanding how it behaves in different solvents is critical for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.

-

Purification: Developing effective recrystallization or chromatographic purification methods.

-

Formulation: Creating stable solutions for drug delivery systems or other applications.

-

Analytical Characterization: Preparing samples for techniques like HPLC, NMR, or mass spectrometry.

This guide provides the foundational knowledge and practical methodologies to master the solubility characteristics of this important synthetic building block.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its physicochemical properties. The presence of both polar (ketones, esters) and nonpolar (cyclohexane ring, ethyl groups) regions in this compound results in a nuanced solubility profile.

Key Physicochemical Data

The following table summarizes the essential properties of the compound, which collectively influence its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₆ | [1][3] |

| Molecular Weight | 256.25 g/mol | [1][3] |

| Melting Point | 127-129 °C (lit.) | [3] |

| Boiling Point (Predicted) | 375.7 ± 42.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.233 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.12 | [3] |

| Appearance | Powder |

The two ketone and two ester groups contribute significantly to the molecule's polarity, allowing for dipole-dipole interactions and hydrogen bonding with protic solvents. The predicted pKa of 9.12 suggests that the α-protons are acidic, and the compound can exist in enol or enolate forms, particularly under basic conditions, which can dramatically alter its solubility in aqueous or alcoholic media.

Molecular Structure Visualization

The 2D structure of this compound is depicted below to illustrate the arrangement of its functional groups.

Caption: 2D structure of this compound.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common laboratory solvents. The related compound, diethyl cyclohexane-1,4-dicarboxylate, is noted for its excellent solubility in organic solvents, and while the addition of ketone groups increases polarity, good solubility in many organic solvents is still expected.[4] Its dimethyl analog is sparingly soluble in water (0.0016 g/L) but highly soluble in methanol and other organic solvents, suggesting a similar trend for the diethyl ester.[1][5]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble / Insoluble | The large carbon backbone outweighs the polar functional groups' ability to form sufficient hydrogen bonds with water.[1][5] |

| Ethanol | Soluble | The ethyl groups of the solvent and solute, along with hydrogen bonding potential, facilitate dissolution. It is used for recrystallization.[6] | |

| Methanol | Soluble | Similar to ethanol, its polarity and hydrogen bonding capability can overcome the solute's crystal lattice energy.[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to accept hydrogen bonds make it a good solvent for moderately polar compounds. |

| Acetone | Soluble | The ketone functionality is compatible with the solute's ketone groups. | |

| Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds. | |

| Ethyl Acetate | Soluble | The ester functionality is compatible with the solute's ester groups. Used in purification.[7] | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring provides some interaction, but the polarity mismatch limits high solubility. |

| Hexane | Insoluble | Significant polarity mismatch between the nonpolar solvent and the polar functional groups of the solute. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, a robust, self-validating experimental protocol is required. The following method describes a standard shake-flask procedure coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. This approach is chosen for its reliability and the high purity of the compound, which is often assayed by HPLC.[8]

Materials and Reagents

-

This compound (≥95% purity)[1]

-

Selected solvents (HPLC grade)

-

Deionized water

-

Volumetric flasks (Class A)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

-

HPLC system with UV detector

Experimental Workflow

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Step-by-Step Procedure

-

Calibration Curve Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Perform serial dilutions to create a series of at least five calibration standards.

-

Inject each standard into the HPLC and record the peak area.

-

Plot peak area versus concentration to generate a linear calibration curve (R² > 0.995).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount that ensures solid remains after equilibration is key.

-